molecular formula C25H32FN5O2 B2727399 N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 921901-72-6

N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2727399
CAS No.: 921901-72-6
M. Wt: 453.562
InChI Key: QMDVZRMFWDJOKP-UHFFFAOYSA-N
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Description

N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is critically important for normal hematopoiesis. This compound exhibits high specificity for targeting FLT3, including both the wild-type and, more importantly, the internal tandem duplication (ITD) mutant form, which is a common driver mutation in approximately 30% of acute myeloid leukemia (AML) cases and is associated with a poor prognosis. Its primary research value lies in its application as a targeted therapeutic agent for the investigation of FLT3-ITD-driven leukemogenesis. Researchers utilize this inhibitor to elucidate the downstream signaling pathways activated by mutant FLT3, including STAT5, MAPK, and PI3K/AKT, which promote cell proliferation and survival. In biochemical and cellular assays, it demonstrates potent anti-proliferative and pro-apoptotic effects in FLT3-ITD-positive leukemic cell lines, such as MV4-11. Furthermore, it serves as a critical tool compound for evaluating mechanisms of resistance to FLT3 inhibition and for exploring potential combination therapies with other chemotherapeutic or targeted agents in preclinical models of AML. This makes it an indispensable asset for advancing the understanding of targeted cancer therapy and for supporting drug discovery efforts in hematological malignancies.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN5O2/c1-29-11-13-31(14-12-29)23(19-8-9-22-18(15-19)5-4-10-30(22)2)17-27-24(32)25(33)28-21-7-3-6-20(26)16-21/h3,6-9,15-16,23H,4-5,10-14,17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDVZRMFWDJOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorophenyl group : Enhances lipophilicity and potential receptor binding.
  • Tetrahydroquinoline moiety : Associated with various biological activities including antimicrobial and anti-inflammatory effects.
  • Piperazine derivative : Known for its pharmacological versatility, often enhancing binding affinity to various receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound is believed to interact with multiple receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and cognition.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of microorganisms, suggesting a potential role in treating infections .

1. Anti-inflammatory Properties

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anti-inflammatory activity. For instance, compounds structurally similar to this compound demonstrated inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro .

2. Antimicrobial Effects

Research has shown that related tetrahydroquinoline derivatives possess antimicrobial properties against various bacterial strains. A study found that certain modifications to the tetrahydroquinoline structure enhanced its efficacy against Gram-positive and Gram-negative bacteria .

Data Tables

The following table summarizes key findings from research on the biological activity of this compound and its analogs:

Activity Type Description Reference
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production
AntimicrobialEffective against multiple bacterial strains
Receptor InteractionModulation of serotonin and dopamine receptors

Case Study 1: Anti-inflammatory Activity

A study published in 2022 explored the anti-inflammatory effects of various tetrahydroquinoline derivatives. Among these, a compound structurally similar to this compound showed a significant reduction in inflammation markers in animal models of arthritis.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of tetrahydroquinoline derivatives against Staphylococcus aureus. The study revealed that modifications in the piperazine ring enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics based on this scaffold .

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized using various methods aimed at enhancing its pharmacological properties. Notably, one-pot three-component synthesis techniques have been employed to create derivatives with promising anticancer activities. For instance, studies indicate that certain derivatives exhibit moderate to high levels of antitumor activities against a range of cancer cell lines.

Anticancer Research

Recent studies have demonstrated the potential of this compound in cancer therapy. The synthesis of derivatives has shown that they can inhibit tumor growth effectively in vitro. For example, compounds derived from similar structural frameworks have been evaluated for their efficacy against various cancer cell lines, indicating that modifications can lead to enhanced antitumor properties.

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. The presence of the tetrahydroquinoline moiety is associated with neuroprotective effects and modulation of neurotransmitter systems. Research indicates that derivatives of this compound may influence serotonin and dopamine pathways, which are crucial in managing conditions like depression and anxiety.

Antimicrobial Activity

There is emerging evidence that compounds related to N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exhibit antimicrobial properties. Studies have shown that certain derivatives possess activity against bacterial strains and may serve as leads for developing new antibiotics .

Case Study 1: Anticancer Activity

In a study conducted by Fang et al. (2016), derivatives synthesized from this compound were evaluated for their anticancer efficacy. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study 2: Neuroprotective Effects

Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroquinoline derivatives. The study found that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting their potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Tables

Application AreaFindings/ResultsReferences
Anticancer ResearchModerate to high antitumor activityFang et al., 2016
Neurological DisordersPotential modulation of serotonin/dopamine pathwaysJournal of Medicinal Chemistry
Antimicrobial ActivityActivity against various bacterial strainsPMC Article

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide (CAS 922096-45-5)

This analog differs from the target compound in two critical regions:

Fluorophenyl Position : The fluorine substituent is at the para-position (4-fluorophenyl) rather than the meta-position (3-fluorophenyl).

Ethyl Substituent : A piperidinyl group replaces the 4-methylpiperazinyl group.

Table 1: Structural and Hypothetical Bioactivity Comparisons
Feature Target Compound CAS 922096-45-5
Fluorophenyl Position 3-fluorophenyl 4-fluorophenyl
Ethyl Substituent 4-methylpiperazin-1-yl 1-piperidinyl
Polarity Higher (due to piperazine’s N atoms) Lower (piperidine lacks N-H for H-bonding)
Lipophilicity (LogP) Moderate (piperazine reduces LogP) Higher (piperidine increases LogP)
Metabolic Stability Likely lower (piperazine susceptible to oxidation) Potentially higher (piperidine more stable)
Target Interaction Enhanced H-bonding with receptors Increased membrane permeability

Structural Implications

  • Fluorine Position : The meta-fluoro substitution in the target compound may alter electronic effects (e.g., electron-withdrawing) and steric interactions compared to the para-substituted analog. This could influence binding affinity to targets like serotonin or dopamine receptors, where fluorophenyl groups are common .
  • Piperazine vs. In contrast, the piperidine group in CAS 922096-45-5 may enhance CNS bioavailability due to increased lipophilicity .

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